molecular formula C19H22N2O8 B605293 Ald-Ph-PEG2-NHS CAS No. 1807521-07-8

Ald-Ph-PEG2-NHS

Cat. No. B605293
M. Wt: 406.39
InChI Key: GNTMWHHLUUIRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-Ph-PEG2-NHS is an amine reactive PEG aldehyde . The benzaldehyde can react with aminooxy moiety . It is reagent grade and used for research purposes .


Molecular Structure Analysis

The molecular formula of Ald-Ph-PEG2-NHS is C19H22N2O8 . It has a molecular weight of 406.4 .


Chemical Reactions Analysis

Ald-Ph-PEG2-NHS is an amine reactive PEG aldehyde . The benzaldehyde can react with aminooxy moiety . This suggests that it can participate in reactions involving amines and aminooxy compounds.


Physical And Chemical Properties Analysis

Ald-Ph-PEG2-NHS has a molecular weight of 406.4 and a molecular formula of C19H22N2O8 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

“Ald-Ph-PEG2-NHS” is an amine reactive PEG aldehyde . The benzaldehyde in it can react with aminooxy moiety . It’s often used as a reagent grade for research purposes .

This compound is a non-cleavable linker for bio-conjugation that contains a -CHO/Aldehyde group and a NHS group linked through a linear PEG chain . This suggests that it could be used in the field of bioconjugation, which involves joining two biomolecules together for research or therapeutic purposes.

“Ald-Ph-PEG2-NHS” is a compound used in the field of bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. Here are some potential applications:

  • Therapeutic Conjugates : The compound can be used to create antibody-drug conjugates (ADCs), where a potent drug molecule is attached to an antibody that recognizes a specific target on cancer cells .

“Ald-Ph-PEG2-NHS” is a compound used in the field of bioconjugation . Here are some additional potential applications:

Safety And Hazards

Ald-Ph-PEG2-NHS is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTMWHHLUUIRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-Ph-PEG2-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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